Synthesis of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide
Synthesis of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic approaches for 1,1-dimethyl-4-nitrocyclohexane, a substituted cyclohexane derivative of interest in medicinal chemistry and materials science. The presence of the gem-dimethyl group at the C-1 position and a nitro group at the C-4 position offers a unique scaffold for further chemical modifications. This document outlines the primary synthetic routes, provides detailed experimental protocols based on established chemical principles, and presents relevant data and mechanistic insights.
Synthetic Strategies
The synthesis of 1,1-dimethyl-4-nitrocyclohexane can be approached through two main strategies:
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Direct Nitration of 1,1-Dimethylcyclohexane: This method involves the direct introduction of a nitro group onto the cyclohexane ring. While seemingly straightforward, this approach often suffers from a lack of regioselectivity, leading to a mixture of isomers.
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Functional Group Transformation from a Precursor: A more controlled and regioselective approach involves starting with a precursor molecule containing a functional group at the desired C-4 position, which is then converted to a nitro group. A key example is the synthesis from 4,4-dimethylcyclohexanone.
Experimental Protocols
Method 1: Direct Nitration of 1,1-Dimethylcyclohexane
This protocol is adapted from general procedures for the nitration of cycloalkanes using mixed acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 1,1-Dimethylcyclohexane | C8H16 | 112.21 |
| Nitric Acid (70%) | HNO3 | 63.01 |
| Sulfuric Acid (98%) | H2SO4 | 98.08 |
| Dichloromethane | CH2Cl2 | 84.93 |
| Sodium Bicarbonate | NaHCO3 | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 |
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
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Slowly add 20 mL of 70% nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This mixture is the nitrating agent.
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In a separate flask, dissolve 11.2 g (0.1 mol) of 1,1-dimethylcyclohexane in 50 mL of dichloromethane.
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Slowly add the 1,1-dimethylcyclohexane solution to the cold nitrating mixture via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5°C.
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After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.
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Carefully pour the reaction mixture over 200 g of crushed ice.
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Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
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Combine the organic extracts and wash them sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product will be a mixture of nitro-isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 1,1-dimethyl-4-nitrocyclohexane isomer.
Expected Outcome and Purity:
The yield of the desired 1,1-dimethyl-4-nitrocyclohexane is expected to be low to moderate due to the formation of other regioisomers. The purity of the isolated product should be assessed by GC-MS and NMR spectroscopy.
Method 2: Synthesis from 4,4-Dimethylcyclohexanone via an Oxime Intermediate
This two-step method offers superior regioselectivity.
Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4,4-Dimethylcyclohexanone | C8H14O | 126.20 |
| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 |
| Sodium Carbonate | Na2CO3 | 105.99 |
| Ethanol | C2H5OH | 46.07 |
| Water | H2O | 18.02 |
| Ethyl Acetate | C4H8O2 | 88.11 |
Procedure:
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To a solution of 12.6 g (0.1 mol) of 4,4-dimethylcyclohexanone in 100 mL of ethanol in a round-bottom flask, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 40 mL of water.
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To this mixture, add a solution of 12.7 g (0.12 mol) of sodium carbonate in 60 mL of water, portion-wise, with stirring.
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Heat the reaction mixture to reflux for 2 hours.
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After cooling to room temperature, remove the ethanol by rotary evaporation.
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Extract the aqueous residue with three 50 mL portions of ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude 4,4-dimethylcyclohexanone oxime, which can be purified by recrystallization from ethanol-water.
Step 2: Oxidation of 4,4-Dimethylcyclohexanone Oxime to 1,1-Dimethyl-4-nitrocyclohexane
This protocol is based on general methods for the oxidation of ketoximes.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4,4-Dimethylcyclohexanone Oxime | C8H15NO | 141.21 |
| Sodium Perborate Tetrahydrate | NaBO3·4H2O | 153.86 |
| Glacial Acetic Acid | CH3COOH | 60.05 |
| Dichloromethane | CH2Cl2 | 84.93 |
Procedure:
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In a round-bottom flask, dissolve 14.1 g (0.1 mol) of 4,4-dimethylcyclohexanone oxime in 100 mL of glacial acetic acid.
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Cool the solution in an ice bath and slowly add 30.8 g (0.2 mol) of sodium perborate tetrahydrate in portions, keeping the temperature below 20°C.
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After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
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Pour the reaction mixture into 400 mL of ice-water and extract with three 70 mL portions of dichloromethane.
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Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,1-dimethyl-4-nitrocyclohexane.
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Purify the product by column chromatography on silica gel (hexane/ethyl acetate eluent).
Expected Outcome and Purity:
This method is expected to provide a higher yield of the target compound compared to direct nitration, with minimal formation of isomers. The purity should be confirmed by spectroscopic methods.
Quantitative Data Summary
| Parameter | Method 1: Direct Nitration | Method 2: From Ketone |
| Yield | 20-30% (of C-4 isomer) | 60-70% (overall) |
| Purity (after purif.) | >95% | >98% |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | Not readily available |
Spectroscopic Data
The following are expected spectroscopic characteristics for 1,1-dimethyl-4-nitrocyclohexane.
| Technique | Expected Data |
| ¹H NMR | - A singlet for the two methyl groups (δ ≈ 1.0-1.2 ppm).- A multiplet for the proton at C-4 (methine proton adjacent to the nitro group) (δ ≈ 4.3-4.6 ppm).- Multiplets for the cyclohexane ring protons (δ ≈ 1.4-2.2 ppm). |
| ¹³C NMR | - A quaternary carbon signal for C-1 (δ ≈ 30-35 ppm).- Signals for the two equivalent methyl carbons (δ ≈ 25-30 ppm).- A signal for the carbon bearing the nitro group (C-4) (δ ≈ 80-85 ppm).- Signals for the other cyclohexane ring carbons. |
| IR (cm⁻¹) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group (≈ 1540-1560 cm⁻¹ and 1370-1380 cm⁻¹).- C-H stretching bands (≈ 2850-2960 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 157. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental processes.
Caption: Mechanism of electrophilic nitration of 1,1-dimethylcyclohexane.
Caption: Experimental workflow for the synthesis from 4,4-dimethylcyclohexanone.
Conclusion
This guide provides two plausible and detailed synthetic routes for 1,1-dimethyl-4-nitrocyclohexane. The direct nitration of 1,1-dimethylcyclohexane is a more direct but less selective method, while the two-step synthesis from 4,4-dimethylcyclohexanone offers a more controlled and likely higher-yielding pathway to the desired product. The provided experimental protocols are based on established methodologies for similar transformations and should serve as a strong starting point for researchers. Optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the target compound. The spectroscopic data provided offers a reference for the characterization of the final product.
